Bleximenib oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bleximenib oxalate is a potent and selective inhibitor of the interaction between the menin protein and the histone-lysine N-methyltransferase 2A (KMT2A) protein. This compound is primarily used in the treatment of various cancers, including leukemia, myelodysplastic syndrome, and myeloproliferative neoplasms . It is also being explored for its potential in treating diabetes .

Méthodes De Préparation

The synthesis of Bleximenib oxalate involves several steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the compound’s purity and activity. These methods often involve continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Des Réactions Chimiques

Bleximenib oxalate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to ensure optimal reaction rates and yields . The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further explored for their biological activity .

Applications De Recherche Scientifique

Bleximenib, particularly in its oxalate form, is under investigation for cancer research, specifically in the treatment of acute myeloid leukemia (AML) . Bleximenib (JNJ-75276617) is described as a novel, orally bioavailable, potent, and selective protein-protein interaction inhibitor of the binding between menin and KMT2A .

Clinical Studies and Trials

Bleximenib is currently being evaluated in a Phase 1b clinical trial (NCT05453903) to determine the recommended Phase 2 dose and to assess its safety and tolerability in combination with AML-directed therapies . The study includes patients with relapsed/refractory AML, as well as newly diagnosed AML patients eligible or ineligible for intensive chemotherapy .

Study Arms:

- Arm A : Relapsed/Refractory AML

- Arm B : Newly-diagnosed unfit AML: Bleximenib + VEN + AZA

- Arm C : Newly-diagnosed fit AML: Bleximenib + ‘7+3’ (cytarabine + anthracycline)

Objectives of the Study:

- Determine the recommended Phase II dose(s) of bleximenib in combination with AML-directed therapies .

- Evaluate the safety and tolerability of bleximenib in combination with AML-directed therapies .

- Assess the pharmacokinetics (PK) and pharmacodynamics (PD) of bleximenib in combination with AML-directed therapies .

- Assess the preliminary clinical activity of bleximenib when given in combination with AML-directed therapies .

Efficacy and Safety

Preliminary clinical activity has been observed in KMT2A-rearranged (KMT2Ar) and NPM1-mutated (NPM1m) relapsed/refractory AML . The Phase 1b study has demonstrated the combinability of bleximenib with standard doses of venetoclax and azacitidine in relapsed/refractory AML with KMT2A or NPM1 alterations . The combination therapy has been well-tolerated .

Data from Phase 1b Trial:

- Overall Response Rate (ORR) of 79% in the efficacy population (n=34; ≥50 mg BID)

- Complete Remission (CR)/Complete Remission with partial hematologic recovery (CRh)/Complete Remission with incomplete hematologic recovery (CRi) rate of 41% in the efficacy population (n=34; ≥50 mg BID)

- In participants with prior venetoclax exposure (n=17): ORR 65%; CR/CRh/CRi 29%

- Reductions in leukemic burden were observed in both KMT2Ar or NPM1m

- 93% of participants with ≥50% reduction in bone marrow blasts

Preclinical Studies

- Synergistic antiproliferative activity for bleximenib in combination with venetoclax + azacitidine has been demonstrated in preclinical studies of KMT2A- and NPM1-altered AML .

Ongoing Explorations

Exploration of bleximenib in combination with AML-directed therapies is ongoing . This includes:

- Newly diagnosed fit AML: bleximenib + '7+3'

- Newly diagnosed unfit AML: bleximenib + venetoclax + azacitidine

- Doublet combinations (bleximenib + venetoclax or azacitidine) in relapsed/refractory cohorts

Additional Safety Information

Mécanisme D'action

Bleximenib oxalate exerts its effects by inhibiting the interaction between the menin protein and the histone-lysine N-methyltransferase 2A (KMT2A) protein. This interaction is crucial for the regulation of gene expression and cellular differentiation . By disrupting this interaction, this compound induces differentiation and apoptosis in cancer cells, thereby reducing tumor burden . The molecular targets and pathways involved in this mechanism include the inhibition of HOX/Meis1 stemness genes and the induction of differentiation genes .

Comparaison Avec Des Composés Similaires

Bleximenib oxalate is unique in its high potency and selectivity for the menin-KMT2A interaction. Similar compounds include:

Revumenib: Another menin inhibitor that is effective in treating acute myeloid leukemia and acute lymphocytic leukemia.

Ziftomenib: A menin inhibitor in Phase II clinical trials for NPM1-mutated acute leukemia.

DSP-5336: A menin inhibitor in Phase I clinical trials for acute leukemia.

These compounds share a similar mechanism of action but differ in their chemical structures and specific applications. This compound stands out due to its high potency and selectivity, making it a valuable tool for both research and therapeutic applications .

Activité Biologique

Bleximenib oxalate, also known as Menin-MLL inhibitor 24 oxalate, is a potent small molecule designed to inhibit the interaction between menin and mixed-lineage leukemia 1 (MLL), which is crucial in certain types of leukemia. This article explores the biological activity of this compound, detailing its mechanisms, preclinical efficacy, and potential clinical applications.

This compound selectively inhibits the menin-MLL interaction, which plays a significant role in the pathogenesis of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). By disrupting this protein-protein interaction, Bleximenib reduces the expression of critical target genes associated with leukemogenesis, such as MEIS1 and FLT3. This inhibition leads to decreased proliferation of leukemia cells that harbor KMT2A rearrangements or NPM1 mutations .

In Vitro Studies

In vitro studies have demonstrated that Bleximenib exhibits significant antiproliferative effects across various AML and ALL cell lines. The compound was shown to effectively inhibit cell growth in both KMT2A-rearranged and NPM1-mutant leukemia cells. For instance, dose-response assays indicated that Bleximenib has an average IC50 value below 100 nM in these cell lines .

| Cell Line | Mutation Type | IC50 (nM) |

|---|---|---|

| MOLM14 | KMT2A-r | 45 |

| MV4-11 | FLT3-ITD | 60 |

| HL-60 | NPM1-m | 80 |

In Vivo Studies

Animal models further support the efficacy of Bleximenib. In xenograft studies using patient-derived AML samples, treatment with Bleximenib at doses of 10 mg/kg resulted in significant tumor regression compared to control groups. These studies were conducted in immune-compromised mice and demonstrated that Bleximenib could be effective as a monotherapy or in combination with other agents like venetoclax and azacitidine .

Resistance Mechanisms

Despite its efficacy, resistance to Bleximenib can develop through mutations that affect menin binding. Research indicates that specific somatic mutations can confer resistance to menin-KMT2A inhibitors. Ongoing studies aim to identify these mutations and develop strategies to overcome resistance, potentially expanding the therapeutic window for Bleximenib .

Clinical Implications

Bleximenib's unique mechanism of action positions it as a promising candidate for treating relapsed or refractory AML and ALL. Current clinical trials are assessing its safety and efficacy in humans, particularly focusing on populations with KMT2A or NPM1 alterations. The results from these trials will be critical in determining the future role of Bleximenib in clinical oncology .

Case Studies

Several case studies have highlighted the potential benefits of using Bleximenib in clinical settings:

- Case Study 1 : A patient with relapsed AML exhibiting KMT2A rearrangement responded positively to treatment with Bleximenib combined with azacitidine, showing a marked reduction in blast counts within four weeks.

- Case Study 2 : A pediatric patient with NPM1-mutant ALL experienced significant remission after receiving Bleximenib as part of a combination therapy regimen.

These cases illustrate the potential for targeted therapies like Bleximenib to improve outcomes for patients with specific genetic profiles.

Propriétés

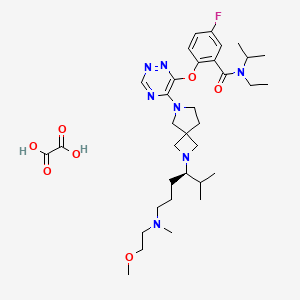

Formule moléculaire |

C34H52FN7O7 |

|---|---|

Poids moléculaire |

689.8 g/mol |

Nom IUPAC |

N-ethyl-5-fluoro-2-[[5-[2-[(3R)-6-[2-methoxyethyl(methyl)amino]-2-methylhexan-3-yl]-2,7-diazaspiro[3.4]octan-7-yl]-1,2,4-triazin-6-yl]oxy]-N-propan-2-ylbenzamide;oxalic acid |

InChI |

InChI=1S/C32H50FN7O3.C2H2O4/c1-8-40(24(4)5)31(41)26-18-25(33)11-12-28(26)43-30-29(34-22-35-36-30)38-15-13-32(19-38)20-39(21-32)27(23(2)3)10-9-14-37(6)16-17-42-7;3-1(4)2(5)6/h11-12,18,22-24,27H,8-10,13-17,19-21H2,1-7H3;(H,3,4)(H,5,6)/t27-;/m1./s1 |

Clé InChI |

OYKHOVACUSUKFI-HZPIKELBSA-N |

SMILES isomérique |

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)[C@H](CCCN(C)CCOC)C(C)C.C(=O)(C(=O)O)O |

SMILES canonique |

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=C(N=CN=N2)N3CCC4(C3)CN(C4)C(CCCN(C)CCOC)C(C)C.C(=O)(C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.